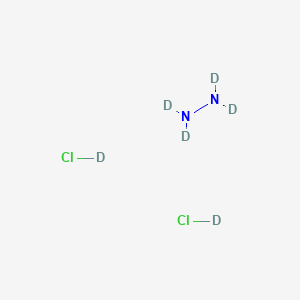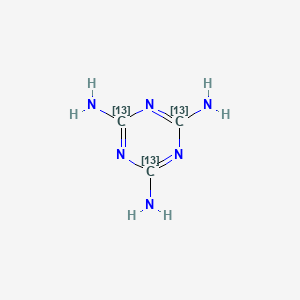
2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocan-4,8-dion
Übersicht
Beschreibung
2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a useful research compound. Its molecular formula is C12H14BNO5 and its molecular weight is 263.06 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese biologisch aktiver Verbindungen
Die Verbindung „2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocan-4,8-dion“ ist eine biologisch wichtige Alkylaminophenol-Verbindung . Sie wurde durch die Petasis-Reaktion synthetisiert und zur Synthese biologisch aktiver Verbindungen verwendet, darunter Imidazo[4,5-b]pyrazin-2-one zur Verwendung als mTOR-Kinase-Inhibitoren und Protease-Inhibitoren des humanen Immundefizienzvirus mit Aktivität gegen resistente Viren .
Spektroskopische Studien
Diese Verbindung wurde in spektroskopischen Studien verwendet, darunter FTIR, UV, NMR und UV-Vis-Spektroskopie . Diese Studien werden durch rechnerische Spektralstudien unterstützt und haben zum Verständnis der strukturellen Eigenschaften der Verbindung beigetragen .
Quantenchemische Berechnungen
Quantenchemische Berechnungen wurden mit dieser Verbindung durchgeführt. Diese Berechnungen umfassen die Untersuchung von Struktureigenschaften, HOMO- und LUMO-Energien, NLO-Analyse, thermodynamische Parameter, Schwingungsfrequenzen, elektrostatisches Potential, Anregungsenergien, Mulliken-Atomladungen und Oszillatorstärken .
Suzuki-Miyaura-Kupplung
“4-(Hydroxymethyl)phenylboronsäure-MIDA-Ester” wurde in der Suzuki-Miyaura-Kupplung ausgiebig eingesetzt . Diese Reaktion ist eine weit verbreitete, übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion .
Iterative Kreuzkupplungsreaktionen
MIDA-Boronsäureverbindungen, darunter „4-(Hydroxymethyl)phenylboronsäure-MIDA-Ester“, wurden in iterativen Kreuzkupplungsreaktionen zur Totalsynthese bioaktiver Moleküle und Polymerisationsreaktionen verwendet .
Synthese kleiner Bausteine
MIDA-Boronsäureverbindungen wurden bei der Synthese verschiedener kleiner Bausteine, Naturstoffe und bioaktiver Verbindungen verwendet . Verschiedene MIDA-Boronsäureverbindungen wie Vinyl-, Acyl-, Formyl-, Acryl- und α-Carbonyl-MIDA-Boronate fungieren auch als neuartige synthetische Bausteine für verschiedene synthetische Transformationen in der organischen Synthese .
Eigenschaften
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO5/c1-14-6-11(16)18-13(19-12(17)7-14)10-4-2-9(8-15)3-5-10/h2-5,15H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWETVQJDIKPYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746280 | |
| Record name | 2-[4-(Hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072960-82-7 | |
| Record name | 2-[4-(Hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072960-82-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the distance between boron and carbon atoms in 4-(Hydroxymethyl)phenylboronic acid MIDA ester?
A1: Understanding the spatial arrangement of atoms within a molecule is crucial for comprehending its chemical properties and potential applications. In the case of 4-(Hydroxymethyl)phenylboronic acid MIDA ester, the distance between the boron and carbon atoms provides valuable information about the molecule's structure. This information can be used to predict reactivity, understand interactions with other molecules, and guide the design of new compounds with specific properties.
Q2: How was the boron-carbon distance in 4-(Hydroxymethyl)phenylboronic acid MIDA ester determined in the study?
A2: The researchers utilized a Nuclear Magnetic Resonance (NMR) technique called Rotational Echo Adiabatic Passage Double Resonance (REAPDOR) to accurately measure the distance between the boron and carbon atoms in 4-(Hydroxymethyl)phenylboronic acid MIDA ester []. This technique exploits the interaction between the magnetic moments of the boron-11 (spin-3/2) and carbon-13 (spin-1/2) nuclei. By analyzing the REAPDOR recoupling curves obtained from the experiment, the researchers were able to determine the inter-nuclear distance to be 2.76 ± 0.14 Å. This finding was consistent with the distance of 2.68 Å obtained from X-ray crystallography, further validating the accuracy of the REAPDOR method.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methylisoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B1512767.png)





![(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]](/img/structure/B1512787.png)


![(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride](/img/structure/B1512794.png)

![(1S,3E)-3-[(2E)-2-[(1R,3As,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol](/img/structure/B1512796.png)
